molecular formula C8H9NO4S B2361829 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2166747-38-0

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2361829
CAS No.: 2166747-38-0
M. Wt: 215.22
InChI Key: UUORYRLMSXSVLB-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound with a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxycarbonyl)-4-methylthiazole: Similar structure but lacks the carboxylic acid group.

    5-Methyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the ethoxycarbonyl group.

    2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-ethoxycarbonyl-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-13-8(12)6-9-5(7(10)11)4(2)14-6/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORYRLMSXSVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166747-38-0
Record name 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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